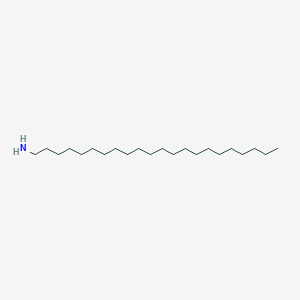
4-(2-(Pipéridin-1-yl)éthoxy)benzaldéhyde
Vue d'ensemble
Description
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmacologiques
Le 4-(2-(pipéridin-1-yl)éthoxy)benzaldéhyde est un dérivé de la pipéridine, qui est une classe importante de composés en pharmacologie en raison de leur présence dans divers produits pharmaceutiques . Ils sont connus pour leur activité biologique et sont utilisés dans la synthèse de nombreux médicaments. Ce composé, en particulier, pourrait être impliqué dans la synthèse de molécules ayant des effets antidépresseurs potentiels .
Synthèse organique
En chimie organique, ce composé peut servir de précurseur ou d'intermédiaire dans la synthèse de molécules plus complexes. Sa structure est appropriée pour les réactions qui peuvent conduire à la formation de diverses pipéridines substituées, qui sont précieuses en chimie médicinale .
Chimie médicinale
La portion pipéridine est une caractéristique courante dans les composés médicinaux. Le this compound pourrait être utilisé pour développer de nouveaux composés ayant des applications thérapeutiques potentielles, telles que des agents anti-inflammatoires ou des antagonistes des récepteurs NMDA .
Neurosciences
Les dérivés de la pipéridine, y compris le this compound, peuvent être utilisés dans la recherche en neurosciences. Ils peuvent être impliqués dans l'étude des transporteurs de monoamines, qui sont essentiels pour la recapture des neurotransmetteurs dans le cerveau.
Biochimie
En biochimie, ce composé pourrait être utilisé dans l'étude des processus biochimiques, tels que les réactions catalysées par les enzymes. Il pourrait également être utilisé pour synthétiser des fluorophores pour surveiller les processus de polymérisation .
Science des matériaux
Le this compound peut être utilisé en science des matériaux pour la synthèse de nouveaux matériaux ayant des propriétés spécifiques. Ses dérivés pourraient être utilisés comme blocs de construction pour créer des matériaux fonctionnels ayant des applications potentielles dans diverses industries .
Propriétés
IUPAC Name |
4-(2-piperidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-12-13-4-6-14(7-5-13)17-11-10-15-8-2-1-3-9-15/h4-7,12H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLJTEXCGGSJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458003 | |
| Record name | 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26815-04-3 | |
| Record name | 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)

